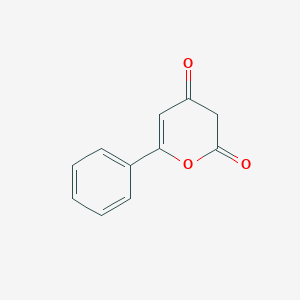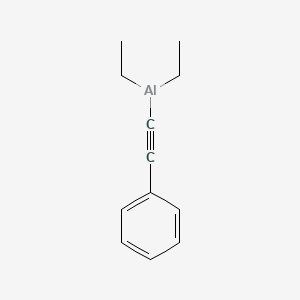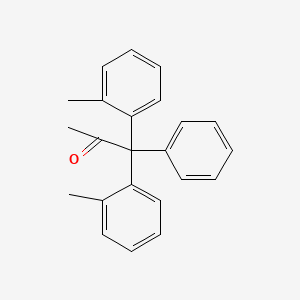
1-Phenyl-1,1-di-O-tolyl-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,1-di-O-tolyl-2-propanone is an organic compound with the molecular formula C23H22O and a molecular weight of 314.4202 g/mol It is a derivative of acetophenone, featuring phenyl and tolyl groups attached to a propanone backbone
Méthodes De Préparation
The synthesis of 1-Phenyl-1,1-di-O-tolyl-2-propanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. Another approach involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide . Industrial production methods may vary, but they often rely on similar principles of catalysis and controlled reaction environments to ensure high yields and purity.
Analyse Des Réactions Chimiques
1-Phenyl-1,1-di-O-tolyl-2-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-1,1-di-O-tolyl-2-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1,1-di-O-tolyl-2-propanone involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Phenyl-1,1-di-O-tolyl-2-propanone can be compared with similar compounds such as phenylacetone and 1-phenyl-2-propanone . While these compounds share structural similarities, this compound is unique due to the presence of additional tolyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Similar Compounds
- Phenylacetone
- 1-Phenyl-2-propanone
Propriétés
Numéro CAS |
6324-65-8 |
|---|---|
Formule moléculaire |
C23H22O |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1,1-bis(2-methylphenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C23H22O/c1-17-11-7-9-15-21(17)23(19(3)24,20-13-5-4-6-14-20)22-16-10-8-12-18(22)2/h4-16H,1-3H3 |
Clé InChI |
GMOUGOGLADCJGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
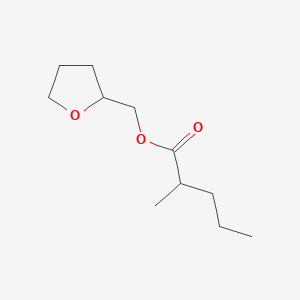
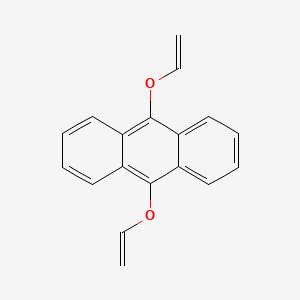
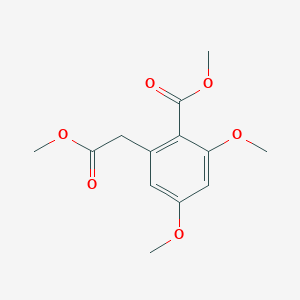
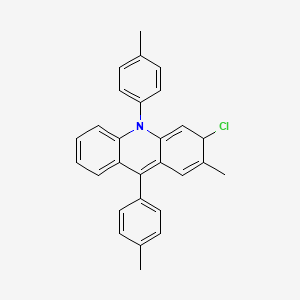
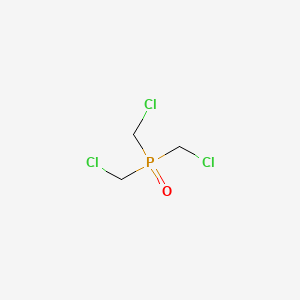
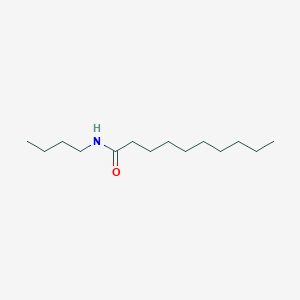
![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
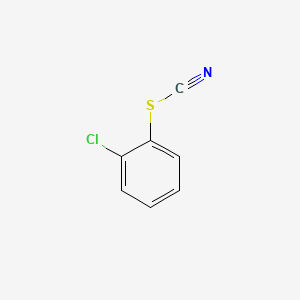
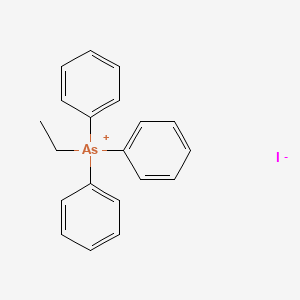
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
